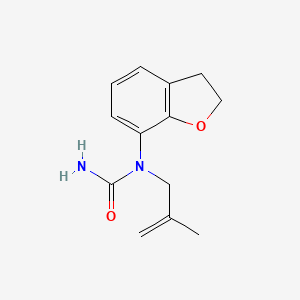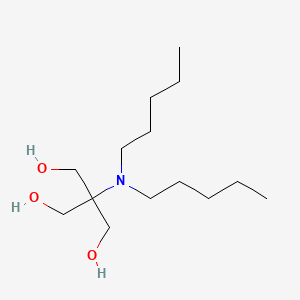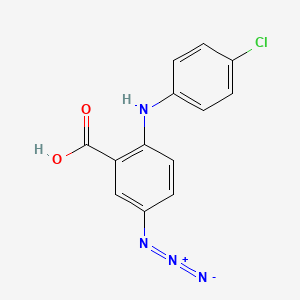
2,2-Diethyl-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diethyl-1,3-thiazolidin-4-one is a heterocyclic compound that belongs to the thiazolidinone family. Thiazolidinones are five-membered ring structures containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2,2-Diethyl-1,3-thiazolidin-4-one can be synthesized through various methods. One common approach involves the reaction of primary amines, aldehydes, and mercaptoacetic acid in the presence of catalysts such as boron trifluoride (BF3) and p-toluenesulfonic acid (PTSA). This one-pot multicomponent reaction (MCR) yields thiazolidin-4-one derivatives . Another method involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature, followed by further reactions to produce the desired thiazolidinone derivatives .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yield, purity, and selectivity. Green chemistry approaches, such as using environmentally friendly solvents and catalysts, are often employed to improve the efficiency and sustainability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Diethyl-1,3-thiazolidin-4-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiazolidinone derivatives with altered functional groups .
Applications De Recherche Scientifique
2,2-Diethyl-1,3-thiazolidin-4-one has a wide range of scientific research applications due to its diverse biological activities. Some of the key applications include:
Mécanisme D'action
The mechanism of action of 2,2-Diethyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound’s biological activity is often attributed to its ability to modulate enzyme activity, inhibit cell proliferation, and induce apoptosis in cancer cells . Additionally, it may interact with receptors and signaling pathways involved in inflammation and microbial infections .
Comparaison Avec Des Composés Similaires
2,2-Diethyl-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives to highlight its uniqueness. Some similar compounds include:
Thiazolidin-2,4-dione: Known for its antidiabetic activity through stimulation of the PPARγ receptor.
Thiazolidin-4-one: Exhibits diverse biological activities, including anticancer and antimicrobial properties.
Thiazolidine: A precursor to various thiazolidinone derivatives with notable medicinal properties.
The unique structural features and biological activities of this compound make it a valuable compound for further research and development in various scientific fields.
Propriétés
Numéro CAS |
61260-35-3 |
|---|---|
Formule moléculaire |
C7H13NOS |
Poids moléculaire |
159.25 g/mol |
Nom IUPAC |
2,2-diethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C7H13NOS/c1-3-7(4-2)8-6(9)5-10-7/h3-5H2,1-2H3,(H,8,9) |
Clé InChI |
IJCXESHXYBVSDI-UHFFFAOYSA-N |
SMILES canonique |
CCC1(NC(=O)CS1)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![11-Methyl-1,3,4,5-tetrahydro-2H-azepino[4,5-b]quinolin-2-one](/img/structure/B14592097.png)



![Benzonitrile, 2-hydroxy-5-[(4-methylphenyl)sulfonyl]-](/img/structure/B14592123.png)

![N,N'-[Propane-2,2-diyldi(4,1-phenylene)]bis[4-methyl-N-(4-methylphenyl)aniline]](/img/structure/B14592136.png)
![2-{5-[2-Chloro-4-(trifluoromethyl)phenoxy]-2-nitrophenoxy}ethan-1-amine](/img/structure/B14592141.png)

![2-(2,3-Dihydroxyphenyl)[1,2]oxazolo[2,3-a]pyridin-8-ium bromide](/img/structure/B14592153.png)




